molecular formula C13H17B B3315541 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene CAS No. 951893-51-9

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene

Cat. No.: B3315541
CAS No.: 951893-51-9
M. Wt: 253.18 g/mol
InChI Key: CLVOVVRIDGAPCN-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a tetramethylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the bromination of 3-(2,3,5,6-tetramethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Conducted in non-polar solvents like chloroform or dichloromethane, using reagents such as bromine or hydrogen chloride.

    Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Major Products

    Substitution Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1-propanol or 3-(2,3,5,6-tetramethylphenyl)-1-propylamine.

    Addition Reactions: Formation of 2,3-dibromo-3-(2,3,5,6-tetramethylphenyl)propane or 3-(2,3,5,6-tetramethylphenyl)-1-chloropropane.

    Oxidation Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1,2-epoxypropane or 3-(2,3,5,6-tetramethylphenyl)-1,2-propanediol.

Scientific Research Applications

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,3,4,5-tetramethylphenyl)-1-propene
  • 2-Bromo-3-(2,4,5,6-tetramethylphenyl)-1-propene
  • 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-butene

Uniqueness

2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to the specific positioning of the bromine atom and the tetramethylphenyl group, which influences its reactivity and the types of reactions it can undergo. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOVVRIDGAPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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